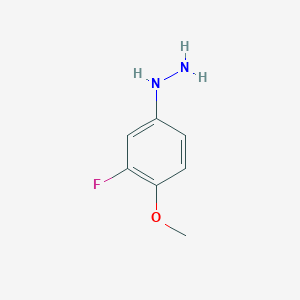

(3-Fluoro-4-methoxyphenyl)hydrazine

概要

説明

(3-Fluoro-4-methoxyphenyl)hydrazine: is an organic compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . It is characterized by the presence of a fluoro group at the third position and a methoxy group at the fourth position on the phenyl ring, along with a hydrazine functional group. This compound is typically a brownish-red solid and is used in various chemical reactions and research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methoxyaniline with hydrazine hydrate under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation techniques .

化学反応の分析

Types of Reactions: (3-Fluoro-4-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazines.

科学的研究の応用

Based on the search results, here's what is known about the applications of compounds related to "(3-Fluoro-4-methoxyphenyl)hydrazine":

General Information

- This compound : This compound has the molecular formula and a molecular weight of 156.16 g/mol . It is also known by other names such as 3-Fluoro-4-methoxyphenylhydrazine and Hydrazine, (3-fluoro-4-methoxyphenyl)- .

Related Compounds and Their Applications

- 3′-Fluoro-4′-methoxyacetophenone : This is an acetophenone derivative with fluorine and methoxy substituents . It is used to prepare chalcone derivatives with benzaldehydes via aldol condensation . Chalcones are α, β-unsaturated ketones used as active pharmaceutical ingredients (APIs) and fluorescent dyes . They can also be used to produce epoxides via Juliá–Colonna epoxidation .

- Phenylhydrazine salts and substituted phenylhydrazine salts : These compounds have a wide range of applications, including synthesizing antibacterial, diabetes, cancer, antiviral, and antihypertensive drugs, as well as insecticides, bactericides, and herbicides . They are also used in the fuel industry, charge transfer materials, and polymer materials . Examples of phenylhydrazine salts and substituted phenylhydrazine salts include phenylhydrazine hydrochloride, 4-hydrazinylbenzoic acid hydrochloride, and (2-fluorophenyl)hydrazine hydrochloride .

Synthesis

- A continuous flow synthesis process has been developed for phenylhydrazine salts and substituted phenylhydrazine salts . This process involves diazotization, reduction, and acidic hydrolysis and salifying using aniline or substituted aniline, diazotization reagents, reductants, and acids as raw materials . The reaction can be completed in an integrated reactor in less than 20 minutes, and the process does not produce diazo-amino compounds .

Safety Information

作用機序

The mechanism of action of (3-Fluoro-4-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets .

類似化合物との比較

(4-Methoxyphenyl)hydrazine: Similar structure but lacks the fluoro group.

(3-Fluorophenyl)hydrazine: Similar structure but lacks the methoxy group.

(4-Fluoro-3-methoxyphenyl)hydrazine: Similar structure but with different positions of the fluoro and methoxy groups.

Uniqueness: (3-Fluoro-4-methoxyphenyl)hydrazine is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

生物活性

(3-Fluoro-4-methoxyphenyl)hydrazine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The chemical formula for this compound is CHFNO. The synthesis typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrazine hydrate under reflux conditions. This process can yield various derivatives that may exhibit enhanced biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). The IC values for these compounds ranged from 0.011 µM to 0.073 µM, indicating potent activity comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 6i | SGC-7901 | 0.011 |

| 6i | A549 | 0.015 |

| 6i | HT-1080 | 0.027 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that it demonstrates bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported to be in the low micromolar range, showcasing its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 31.108 |

| E. coli | 62.216 |

| S. aureus | 15.625 |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The compound was found to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease. In vivo studies indicated that it could reverse cognitive dysfunction induced by scopolamine .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antiproliferative Mechanism : The compound's ability to inhibit tubulin polymerization disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .

- Antimicrobial Mechanism : It appears to inhibit protein synthesis pathways in bacteria, contributing to its bactericidal effects .

- Neuroprotective Mechanism : By inhibiting acetylcholinesterase, it increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission and potentially ameliorating cognitive deficits .

Case Studies

- Anticancer Study : A series of derivatives were tested against multiple cancer cell lines, with one derivative exhibiting an IC value as low as 0.011 µM against SGC-7901 cells, highlighting its potential as a lead compound for further development .

- Neuroprotection : In a scopolamine-induced amnesia model, treatment with this compound resulted in significant improvement in memory performance compared to control groups, suggesting its therapeutic potential in treating cognitive impairments associated with neurodegenerative diseases .

特性

IUPAC Name |

(3-fluoro-4-methoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQYMYMQKMEVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。